molecular formula C26H26N2OS2 B2358785 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide CAS No. 307510-79-8

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide

Cat. No.: B2358785
CAS No.: 307510-79-8
M. Wt: 446.63
InChI Key: LORZMNHXAOWKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide is a useful research compound. Its molecular formula is C26H26N2OS2 and its molecular weight is 446.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(tert-butyl)benzamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the mycobacterium .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to cell death . The downstream effects include the disruption of cell wall integrity, leading to increased susceptibility of the bacteria to other drugs and the immune system .

Pharmacokinetics

They are well absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to their bioavailability and therapeutic potential .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and the death of the bacteria .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the compound’s efficacy through drug-drug interactions . The stability of the compound can also be affected by factors such as temperature and light .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(tert-butyl)benzamide are largely determined by its interactions with various biomolecules. For instance, benzothiazole derivatives have been found to exhibit inhibitory activity against certain enzymes, such as ubiquitin ligase . They also show selective cytotoxicity against tumorigenic cell lines . These interactions are likely due to the unique chemical structure of the benzothiazole moiety, which allows it to bind to specific sites on these biomolecules .

Cellular Effects

The effects of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(tert-butyl)benzamide on cellular processes are diverse and complex. It has been found to influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, benzothiazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interfere with the metabolic processes of these bacteria .

Molecular Mechanism

It is known that benzothiazole derivatives can interact with various biomolecules, leading to changes in gene expression and enzyme activity . For instance, they have been found to inhibit the activity of certain enzymes, which could result in altered metabolic pathways .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(tert-butyl)benzamide in animal models have not been extensively studied. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may have significant effects at certain dosages

Metabolic Pathways

Benzothiazole derivatives have been found to inhibit certain enzymes, suggesting that they may be involved in various metabolic pathways .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS2/c1-26(2,3)17-14-12-16(13-15-17)23(29)28-25-22(18-8-4-6-10-20(18)30-25)24-27-19-9-5-7-11-21(19)31-24/h5,7,9,11-15H,4,6,8,10H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORZMNHXAOWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.